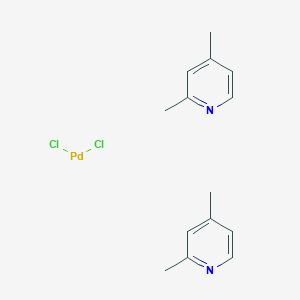
Dichlorobis(2,4-dimethylpyridine)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(2,4-dimethylpyridine)palladium is a coordination compound with the formula C14H18Cl2N2Pd It is a palladium complex where the metal center is coordinated by two chloride ions and two 2,4-dimethylpyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(2,4-dimethylpyridine)palladium can be synthesized through the reaction of palladium(II) chloride with 2,4-dimethylpyridine in an appropriate solvent. The reaction typically involves mixing palladium(II) chloride and 2,4-dimethylpyridine in a solvent such as dichloromethane or ethanol, followed by stirring at room temperature or under reflux conditions until the reaction is complete .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(2,4-dimethylpyridine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, ethanol, or acetonitrile, and may require heating or stirring to facilitate the reaction .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce new palladium complexes with different ligands .
Applications De Recherche Scientifique
Dichlorobis(2,4-dimethylpyridine)palladium has a wide range of scientific research applications, including:
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which Dichlorobis(2,4-dimethylpyridine)palladium exerts its effects involves the coordination of the palladium center with ligands and substrates. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation reactions, which are key steps in catalytic cycles. These reactions facilitate the formation and breaking of chemical bonds, enabling the compound to act as an effective catalyst in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex with similar catalytic properties, commonly used in cross-coupling reactions.
Dichlorobis(pyridine)palladium(II): A related compound with pyridine ligands instead of 2,4-dimethylpyridine, also used in catalytic applications.
Uniqueness
Dichlorobis(2,4-dimethylpyridine)palladium is unique due to the presence of 2,4-dimethylpyridine ligands, which can influence the compound’s reactivity and stability. The specific electronic and steric properties of these ligands can enhance the compound’s performance in certain catalytic reactions compared to similar palladium complexes .
Propriétés
Formule moléculaire |
C14H18Cl2N2Pd |
|---|---|
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
dichloropalladium;2,4-dimethylpyridine |
InChI |
InChI=1S/2C7H9N.2ClH.Pd/c2*1-6-3-4-8-7(2)5-6;;;/h2*3-5H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
XBAAWIWIMABHMB-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


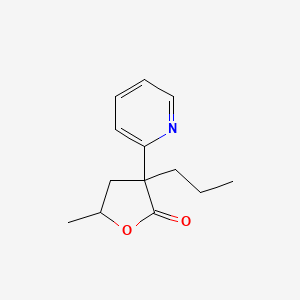
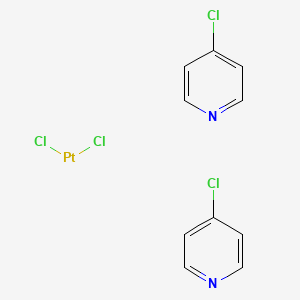

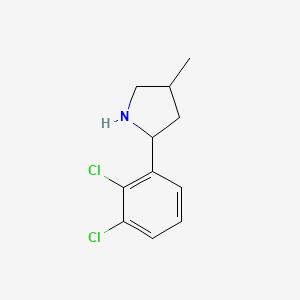

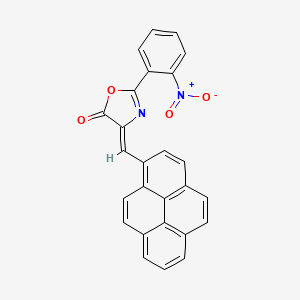
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)


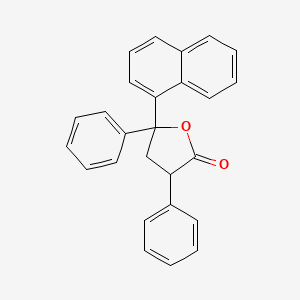
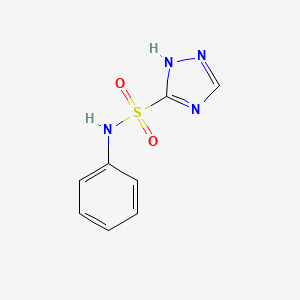


![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
